molecular formula C26H25N5O3 B7710841 1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

Cat. No.: B7710841
M. Wt: 455.5 g/mol
InChI Key: YWRRGCYTIHDDAU-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a phenyl group containing an oxadiazole and nitro substituent

Properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-19-6-5-9-21(16-19)25-27-26(34-28-25)22-10-11-23(24(17-22)31(32)33)30-14-12-29(13-15-30)18-20-7-3-2-4-8-20/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRRGCYTIHDDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products:

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of the benzyl group: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro and oxadiazole groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is unique due to the presence of both the oxadiazole and nitro groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

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